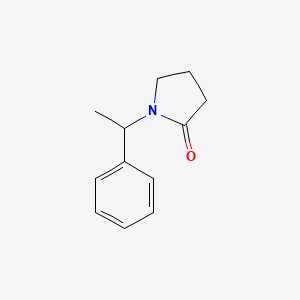

1-(1-Phenylethyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

1-(1-Phenylethyl)pyrrolidin-2-one has been investigated for various therapeutic uses, particularly in the fields of neurology and pain management. Notable applications include:

- Antidepressant Properties : Research indicates that this compound can serve as a lead in developing new antidepressants. Its structural features allow it to interact with neurotransmitter systems, potentially enhancing mood regulation.

- Pain Management : The compound shows promise in pain relief mechanisms, making it a candidate for analgesic drugs. Its ability to modulate pain pathways suggests significant therapeutic potential in chronic pain conditions.

- Cytotoxic Activity : Studies have highlighted the cytotoxic properties of related compounds, indicating that this compound may also have applications in oncology as a potential anti-cancer agent .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrrolidinone derivatives with phenylethylamine or similar compounds. Key synthesis pathways include:

- Nucleophilic Substitution Reactions : The presence of functional groups like amino and carbonyl allows for modifications that enhance biological activity.

- Electrophilic Additions : These reactions facilitate the introduction of additional functional groups that can improve pharmacokinetic properties.

Numerous studies have documented the therapeutic potential and mechanisms of action of this compound and its derivatives:

- Study on Pain Modulation : A study demonstrated that derivatives of this compound could effectively modulate pain pathways in animal models, suggesting a viable path for developing new analgesics .

- Antidepressant Activity : Another research highlighted how modifications to the pyrrolidinone ring could enhance antidepressant effects, providing insights into structure-activity relationships that inform future drug design .

化学反応の分析

a) Hydrolysis

The lactam ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents : Concentrated HCl, reflux.

-

Product : 4-Hydroxy-3,3-dimethyl derivative via ring-opening and re-cyclization.

-

-

Basic Hydrolysis :

b) Oxidation

The ethenyl group (if present) can be oxidized:

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Product : Dihydroxy or ketone derivatives, depending on conditions.

a) Nucleophilic Substitution

The lactam’s carbonyl group reacts with nucleophiles:

-

Example : Reaction with Grignard reagents (e.g., MeMgBr).

-

Product : Tertiary alcohol derivatives after quenching.

b) Reduction

Cyclization to Polycyclic Systems

1-(1-Phenylethyl)pyrrolidin-2-one serves as a precursor for fused heterocycles:

-

Reaction : Intramolecular Friedel–Crafts alkylation with acetic acid .

-

Conditions : Toluene, reflux, AcOH (2 equiv).

Stereochemical Transformations

The (R)-1-phenylethyl group induces chirality, influencing reaction outcomes:

-

Resolution : Chiral HPLC separates diastereomers post-synthesis .

-

Dynamic Kinetic Resolution : Nickel catalysts enable asymmetric induction during DA cyclopropane ring-opening .

Comparative Reaction Data

Key Mechanistic Insights

-

Lactamization : Proceeds via γ-amino ester intermediates, with acetic acid accelerating cyclization .

-

Dealkoxycarbonylation : Alkaline conditions cleave the ester group, enhancing bioactivity .

-

Steric Effects : The phenylethyl group hinders nucleophilic attacks at the nitrogen, directing reactivity to the lactam carbonyl.

特性

CAS番号 |

146530-14-5 |

|---|---|

分子式 |

C12H15NO |

分子量 |

189.25 g/mol |

IUPAC名 |

1-(1-phenylethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3 |

InChIキー |

NEGMKRHJNDHTOS-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)N2CCCC2=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。